molecular formula C13H13BrN2O2 B11801155 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one

Cat. No.: B11801155
M. Wt: 309.16 g/mol
InChI Key: LYIPGYLHPKKYLY-UHFFFAOYSA-N
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Description

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the bromine atom and the tetrahydro-2H-pyran-4-yl group in its structure makes it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and tetrahydro-2H-pyran-4-ylamine.

    Bromination: The bromination of phthalic anhydride is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.

    Cyclization: The brominated intermediate undergoes cyclization with tetrahydro-2H-pyran-4-ylamine in the presence of a suitable catalyst to form the phthalazinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of phthalazinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced phthalazinone derivatives.

    Substitution: Formation of azido-phthalazinone derivatives.

Scientific Research Applications

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydro-2H-pyran-4-yl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one: Unique due to the presence of the bromine atom and tetrahydro-2H-pyran-4-yl group.

    2-(Tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    5-Bromo-2-(tetrahydro-2H-furan-4-yl)phthalazin-1(2H)-one: Contains a furan ring instead of a pyran ring, leading to variations in biological activity.

Uniqueness

The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity compared to similar compounds without the bromine atom.

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

5-bromo-2-(oxan-4-yl)phthalazin-1-one

InChI

InChI=1S/C13H13BrN2O2/c14-12-3-1-2-10-11(12)8-15-16(13(10)17)9-4-6-18-7-5-9/h1-3,8-9H,4-7H2

InChI Key

LYIPGYLHPKKYLY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C(=O)C3=C(C=N2)C(=CC=C3)Br

Origin of Product

United States

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